molecular formula C10H24Cl2N2 B3221955 Diethyl(piperidin-2-ylmethyl)amine dihydrochloride CAS No. 120990-93-4

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride

Cat. No.: B3221955
CAS No.: 120990-93-4
M. Wt: 243.21 g/mol
InChI Key: RFCSDISMBSJWSY-UHFFFAOYSA-N
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Description

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride (CAS 1219964-56-3) is a tertiary amine salt with the molecular formula C₁₀H₂₄Cl₂N₂ and a molecular weight of 243.22 g/mol . This compound serves as a crucial building block in pharmaceutical research and organic synthesis, particularly in the development of novel ligands and drug candidates . Its structure, featuring a piperidine ring substituted with a diethylaminomethyl group, is commonly synthesized via reductive amination and subsequent salt formation . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . In pharmacological research, this compound is investigated for its potential interactions with the central nervous system. Studies indicate that related piperidine derivatives can enhance the activation of 5-HT1F receptors, which are implicated in the treatment of migraines and other neurological disorders, with an associated reduced vasoconstrictive activity . Furthermore, piperidine derivatives have shown promising efficacy in antiviral research against viruses from the Flavivirus and Pestivirus genera . The mechanism of action for this compound and its derivatives often involves functioning as a ligand, binding to specific molecular targets such as enzymes and neurotransmitter receptors, thereby modulating cellular signaling pathways . As a standard practice, this product is intended for research and development applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSDISMBSJWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Diethyl Piperidin 2 Ylmethyl Amine Dihydrochloride

Retrosynthetic Analysis of Diethyl(piperidin-2-ylmethyl)amine Dihydrochloride (B599025)

A retrosynthetic analysis of Diethyl(piperidin-2-ylmethyl)amine dihydrochloride reveals several logical disconnections that inform potential forward synthetic strategies. The primary target molecule can be disconnected at the dihydrochloride salt, leading to the free base, Diethyl(piperidin-2-ylmethyl)amine.

The key C-N bond between the piperidine (B6355638) ring and the diethylaminomethyl moiety can be disconnected through a reductive amination pathway. This suggests a precursor such as piperidine-2-carboxaldehyde and diethylamine (B46881). Alternatively, a disconnection of the C-C bond between the piperidine ring and the methylene (B1212753) group points towards a nucleophilic substitution or coupling reaction, possibly involving a 2-halomethylpiperidine derivative and diethylamine.

Further disconnection of the piperidine ring itself can be envisioned through several classical ring-forming strategies. An intramolecular cyclization approach suggests a linear precursor containing an amine and a suitable leaving group or an electrophilic center at a 1,5-relationship. For instance, a 1,5-amino alcohol or a 1,5-dihalide could serve as a precursor. Another common strategy involves the reduction of a corresponding pyridine (B92270) derivative, such as 2-(diethylaminomethyl)pyridine.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through various methodologies, which can be broadly categorized by their approach to forming the core piperidine structure and introducing the C-2 side chain.

The construction of the piperidine scaffold is a cornerstone of the synthesis. Several strategic approaches have been developed for this purpose:

Hydrogenation of Pyridine Precursors: A prevalent method involves the catalytic hydrogenation of a suitably substituted pyridine ring. For instance, 2-cyanopyridine (B140075) can be hydrogenated in the presence of a cobalt-containing catalyst to yield 2-aminomethylpiperidine, a key intermediate. google.com This method is advantageous for its directness in forming the saturated heterocycle.

Intramolecular Cyclization: Linear precursors can be designed to undergo intramolecular cyclization to form the piperidine ring. This can involve the reaction of an amine with electrophilic centers at the δ-position. koreascience.kr For example, the reductive cyclization of 1,5-dicarbonyl compounds in the presence of an amine (double reductive amination) is a powerful tool for accessing the piperidine skeleton. researchgate.net

From Chiral Pool Starting Materials: Enantiomerically pure starting materials, such as amino acids like lysine, can be utilized to construct the piperidine ring with inherent stereocontrol. This approach is particularly valuable for the synthesis of specific stereoisomers.

Reductive Amination: This is a highly effective method that involves the reaction of a piperidine-2-carboxaldehyde derivative with diethylamine in the presence of a reducing agent. mdpi.com A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced to the tertiary amine.

Alkylation of a Precursor Amine: Starting with 2-(aminomethyl)piperidine, the diethylamino group can be introduced through N-alkylation with an ethyl halide, such as ethyl bromide or ethyl iodide. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Care must be taken to control the degree of alkylation to favor the formation of the tertiary amine over the quaternary ammonium (B1175870) salt.

A documented synthesis of the free base, 2-[(diethylamino)methyl]piperidine, involves a multi-step process starting from a formalin solution and sodium hydrogen sulfite, followed by reaction with 2-[(diethylamino)methyl]piperidine and subsequent treatment with sodium cyanide. prepchem.com

The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating a solution of the free base, Diethyl(piperidin-2-ylmethyl)amine, in a suitable organic solvent (such as ethanol (B145695) or diethyl ether) with a solution of hydrogen chloride in an appropriate solvent (e.g., ethereal HCl or ethanolic HCl). The dihydrochloride salt then precipitates from the solution and can be isolated by filtration.

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.

For the reductive amination step, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often favored for its mildness and selectivity, particularly for reactions involving secondary amines. organic-chemistry.org The pH of the reaction medium can also significantly influence the rate of iminium ion formation and the stability of the reactants.

In N-alkylation reactions , the choice of base, solvent, and temperature can impact the yield and selectivity. Stronger bases like sodium hydride may be used, but milder bases such as potassium carbonate are often sufficient and can help to minimize side reactions. researchgate.net The slow addition of the alkylating agent can also help to control the extent of alkylation.

The following table summarizes typical conditions for key synthetic transformations relevant to the synthesis of Diethyl(piperidin-2-ylmethyl)amine and its precursors.

Table 1: Reaction Conditions for Key Synthetic Steps

Transformation Reagents and Conditions Typical Yield Reference
Reductive Amination of Aldehydes with Diethylamine Aldehyde, Diethylamine, Sodium Triacetoxyborohydride, Dichloromethane, Room Temperature 60-95% organic-chemistry.org
N-Alkylation of Amines with Ethyl Bromide Amine, Ethyl Bromide, Potassium Carbonate, DMF, Room Temperature 70-90% researchgate.net
Catalytic Hydrogenation of 2-Cyanopyridine 2-Cyanopyridine, H₂, Cobalt Catalyst, 120-230°C, 10-45 MPa Good google.com

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The C-2 position of the piperidine ring in Diethyl(piperidin-2-ylmethyl)amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

A powerful strategy for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed.

For the synthesis of chiral 2-substituted piperidines, several chiral auxiliary-based methods have been developed:

Evans Oxazolidinone Auxiliaries: Chiral oxazolidinones, developed by David A. Evans, are widely used as chiral auxiliaries. wikipedia.org These can be acylated and then subjected to diastereoselective alkylation or other transformations to introduce a substituent at the α-position. While not directly applied to the target molecule in the literature found, this methodology could be adapted to introduce the side chain precursor at the C-2 position of a suitable piperidine building block.

Carbohydrate-Derived Auxiliaries: Sugars represent a readily available source of chirality. Carbohydrate-derived auxiliaries, such as those based on galactose, have been used in the stereoselective synthesis of piperidine derivatives. researchgate.net These auxiliaries can be attached to the nitrogen of a precursor and direct the diastereoselective addition of nucleophiles.

tert-Butanesulfinamide: The chiral auxiliary tert-butanesulfinamide, developed by Jonathan A. Ellman, has proven to be highly effective in the asymmetric synthesis of amines. yale.edu It can be condensed with aldehydes or ketones to form N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition. This approach could be applied to the synthesis of a chiral piperidine precursor.

The general principle of a chiral auxiliary-mediated synthesis is outlined in the interactive table below.

Table 2: General Steps in Chiral Auxiliary-Mediated Synthesis

Step Description
1. Attachment of Chiral Auxiliary A chiral auxiliary is covalently attached to the starting material, often at the nitrogen atom of the piperidine precursor.
2. Diastereoselective Reaction A bond-forming reaction is carried out, where the chiral auxiliary directs the approach of the reagent to one face of the molecule, leading to the formation of one diastereomer in excess.
3. Cleavage of Chiral Auxiliary The chiral auxiliary is removed under conditions that do not racemize the newly formed stereocenter, yielding the enantiomerically enriched product.

Asymmetric Catalysis in this compound Synthesis

The synthesis of enantiomerically pure Diethyl(piperidin-2-ylmethyl)amine relies on asymmetric catalysis to establish the stereocenter at the C2 position of the piperidine ring. Various catalytic strategies, proven effective for analogous 2-substituted piperidines, are applicable.

One prominent approach is the asymmetric hydrogenation of a suitable pyridine precursor. This typically involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. For instance, iridium(I) catalysts bearing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with boronic acids can furnish enantioenriched 3-substituted piperidines, a strategy that could be adapted for 2-substituted analogues. snnu.edu.cn

Organocatalysis offers a metal-free alternative for constructing the chiral piperidine scaffold. Biomimetic approaches using proline-based catalysts can facilitate the asymmetric Mannich-type addition of nucleophiles to cyclic imines like Δ¹-piperideine, yielding 2-substituted piperidines with high enantiomeric excess (ee). acs.orgnih.gov This method avoids the need for protecting groups and often proceeds under mild conditions. nih.gov

Biocatalysis , particularly using transaminases, represents another powerful tool. A chemo-enzymatic method can be envisioned where a diketoester precursor undergoes highly enantioselective transamination to create an optically pure enamine or imine intermediate. This intermediate can then be diastereoselectively reduced to yield the final trisubstituted piperidine scaffold, a strategy that has been used to prepare piperidines with multiple chirality centers in just two steps from achiral precursors. researchgate.net

Catalytic MethodCatalyst/Ligand TypeSubstrate TypeKey AdvantagesReference
Asymmetric HydrogenationIridium(I) with P,N-ligands2-Substituted Pyridinium SaltsHigh efficiency, suitable for large-scale synthesis. nih.gov
Asymmetric Reductive HeckRhodium with Chiral LigandsDihydropyridinesHigh yield and enantioselectivity, wide functional group tolerance. snnu.edu.cn
OrganocatalysisProline-based catalystsCyclic Imines (e.g., Δ¹-piperideine)Metal-free, mild conditions, biomimetic approach. acs.orgnih.gov
BiocatalysisTransaminasesDiketoester precursorsHigh enantioselectivity (>99% ee), potential for one-pot processes. researchgate.net

Enantiomeric Separation Techniques

When a racemic or enantiomerically-enriched mixture of Diethyl(piperidin-2-ylmethyl)amine is produced, separation techniques are required to isolate the desired pure enantiomer.

Classical resolution via diastereomeric salt formation is a well-established method. It involves reacting the racemic amine with a chiral resolving agent, such as (S)-(+)-camphorsulfonic acid or N-acetyl-L-leucine, to form diastereomeric salts. google.com These salts, possessing different physical properties like solubility, can then be separated by fractional crystallization. The desired enantiomer is subsequently liberated from the purified salt by treatment with a base. google.com

Chiral chromatography , particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov For piperidine derivatives, cellulose-based CSPs like Chiralcel OD and Chiralcel OJ have proven effective. nih.gov To enhance detection, especially for compounds lacking a strong chromophore, pre-column derivatization can be employed. For instance, reacting the amine with an agent like para-toluenesulfonyl chloride introduces a UV-active group, facilitating analysis. nih.gov

Kinetic resolution is another advanced strategy that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. For example, the chiral base system of n-BuLi and (−)-sparteine can selectively deprotonate one enantiomer of an N-Boc-protected 2-arylpiperidine, allowing for its separation from the unreacted enantiomer. whiterose.ac.uk Similarly, catalytic kinetic resolution using chiral hydroxamic acids has been applied to disubstituted piperidines, achieving high selectivity factors. nih.gov

Separation TechniquePrincipleTypical Reagents/MaterialsApplication NotesReference
Classical ResolutionDiastereomeric Salt FormationChiral acids (e.g., Camphorsulfonic acid)Scalable, relies on solubility differences. google.com
Chiral HPLCDifferential interaction with CSPCellulose-based CSPs (e.g., Chiralcel OD-H)High resolution; pre-column derivatization may be needed. nih.govnih.gov
Kinetic ResolutionDifferential reaction ratesChiral bases (e.g., n-BuLi/sparteine)Yields both enantioenriched starting material and product. whiterose.ac.uk

Derivatization and Analog Development of this compound

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For Diethyl(piperidin-2-ylmethyl)amine, SAR studies would systematically modify different parts of the molecule to probe key molecular interactions with its biological target.

Piperidine Ring: The nitrogen atom of the piperidine ring is likely protonated at physiological pH, allowing for a potential ionic interaction or hydrogen bond donation. Modifications could include altering the ring size (e.g., to pyrrolidine (B122466) or azepane) or introducing substituents on the ring to probe steric tolerance and conformational effects.

Diethylamino Group: The terminal diethylamino group also features a basic nitrogen capable of hydrogen bonding or ionic interactions. SAR studies would involve varying the alkyl substituents (e.g., replacing ethyl with methyl, propyl, or cyclic groups) to investigate the impact of steric bulk and lipophilicity in this region. This could define the size and nature of the binding pocket.

Methylene Linker: The length and flexibility of the methylene bridge between the piperidine ring and the diethylamino group can be altered. Introducing rigidity, for example by incorporating a double bond or cyclopropane (B1198618) ring, or extending the chain could help determine the optimal distance and orientation between the two amine functionalities for target engagement.

Analogous SAR studies on other aminopiperidine-containing molecules, such as cannabinoid receptor antagonists, have shown that increasing the length and bulk of substituents can enhance receptor affinity up to a certain point, highlighting the importance of optimizing fit within the target's binding site. nih.gov

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. drughunter.com

Piperidine Ring Replacement: The piperidine ring could be replaced with other six-membered heterocycles like morpholine (B109124) or thiomorpholine (B91149) to introduce additional heteroatoms for potential hydrogen bonding, or with five-membered rings like pyrrolidine. blumberginstitute.org

Amine Bioisosteres: The basic amine groups are critical for activity. Non-classical bioisosteres could be explored. For example, a basic heterocycle like an imidazole (B134444) or pyrazole (B372694) could replace the diethylamino moiety to maintain a basic character while altering electronic distribution and steric profile.

Scaffold Bioisosteres: The entire diamine scaffold could be mimicked by constrained bicyclic structures, such as a 3,6-diazabicyclo[3.2.1]octane, which can improve both potency and membrane permeability by reducing the number of free amino hydrogens. blumberginstitute.org

Original MoietyPotential BioisostereRationale for ReplacementReference
Piperidine RingPyrrolidine, MorpholineAlter ring size, conformation, and hydrogen bonding capacity. blumberginstitute.org
Diethylamino GroupImidazole, Pyrazole, TetrazoleModify pKa, lipophilicity, and metabolic stability while retaining key interactions. nih.gov
Flexible LinkerCyclopropane, AlkeneIntroduce conformational rigidity to lock in an active conformation. rsc.org

Isotopically labeled versions of Diethyl(piperidin-2-ylmethyl)amine are invaluable for research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, and as internal standards for quantitative analysis.

Deuterium (B1214612) (²H) labeling is commonly used to investigate metabolic pathways. The replacement of a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. cambridgemedchemconsulting.com For the target compound, deuterium could be incorporated into the N-ethyl groups by using deuterated ethyl iodide in an alkylation step, or onto the piperidine ring via catalytic deuteration of a pyridine precursor.

Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeling is often employed for mechanistic studies and as internal standards in mass spectrometry-based assays. ¹³C-labeled starting materials, such as ¹³C-labeled picolinaldehyde, could be used in the synthetic route to introduce the label into the methylene bridge or the piperidine ring. Similarly, ¹⁵N-labeled diethylamine could be used to label the terminal amine. These heavy-atom labeled analogs have nearly identical chemical properties to the unlabeled compound but are easily distinguished by their higher mass.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of Diethyl(piperidin-2-ylmethyl)amine aims to reduce the environmental impact of the manufacturing process. unibo.it

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than routes requiring stoichiometric chiral auxiliaries. nih.gov

Use of Safer Solvents: Traditional organic synthesis often relies on hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO₂, or even solvent-free reactions. ajchem-a.com For piperidine synthesis, exploring water-catalyzed reactions or using greener solvents in catalytic steps can significantly reduce environmental impact. ajchem-a.com

Renewable Feedstocks: A long-term green chemistry goal is to source starting materials from renewable feedstocks instead of petrochemicals. Research has demonstrated the synthesis of piperidine from the biomass-derived platform chemical furfural, showcasing a potential sustainable route to the core heterocyclic structure. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. Highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts (enzymes), can reduce energy consumption and waste generation compared to stoichiometric reagents. researchgate.netresearchgate.net For example, developing a recyclable heterogeneous catalyst for the asymmetric hydrogenation step would be a significant green improvement. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Advanced Structural Characterization and Spectroscopic Analysis of Diethyl Piperidin 2 Ylmethyl Amine Dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of Diethyl(piperidin-2-ylmethyl)amine Dihydrochloride (B599025) in solution. The protonation of the two nitrogen atoms significantly influences the chemical shifts of adjacent protons and carbons, providing key insights into the electronic environment.

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques are essential for unambiguous assignment of all signals.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Diethyl(piperidin-2-ylmethyl)amine Dihydrochloride, COSY spectra would establish the connectivity within the piperidine (B6355638) ring by showing correlations between adjacent protons (e.g., H-2 to H-3, H-3 to H-4, etc.). It would also confirm the ethyl groups by showing correlations between the methylene (B1212753) and methyl protons, and link the side chain by showing a correlation between the piperidine H-2 proton and the adjacent methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), whose signals are typically better resolved.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts, based on analogous piperidine derivatives, is presented below.

Atom/Group Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Ethyl -CH₃~1.3 (triplet)~12C of ethyl -CH₂-
Ethyl -CH₂-~3.2 (quartet)~48C of ethyl -CH₃
Methylene Bridge (-CH₂-)~3.1 (multiplet)~55C-2 (Piperidine), C of ethyl -CH₂-
Piperidine C2-H~3.4 (multiplet)~58C-3, C-6, C (Methylene Bridge)
Piperidine C3, C4, C51.6 - 2.0 (multiplets)22 - 30Adjacent piperidine carbons
Piperidine C6~3.0 (axial), ~3.5 (equatorial)~45C-2, C-5
Piperidinium (B107235) N-H~9.5 (broad singlet)-C-2, C-6
Diethylammonium N-H~10.5 (broad singlet)-C of ethyl -CH₂-, C (Methylene Bridge)

Note: This table contains hypothetical data for illustrative purposes.

The piperidine ring is not static and typically exists in a dynamic equilibrium between two chair conformations. In this compound, the bulky diethylaminomethyl substituent at the C-2 position is expected to preferentially occupy an equatorial position to minimize steric hindrance.

Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide quantitative information about these conformational processes. nih.govnih.gov

Piperidine Ring Inversion: At low temperatures, the chair-to-chair interconversion can be slowed on the NMR timescale, potentially leading to the observation of separate signals for axial and equatorial protons. As the temperature is raised, these signals broaden, coalesce, and then sharpen into a time-averaged signal. The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing a measure of the conformational stability. unibas.it

Side Chain Rotation: Rotational barriers may also exist for the C2-CH₂ bond and the CH₂-N bonds in the side chain. DNMR could potentially resolve different rotamers at low temperatures and allow for the characterization of their exchange dynamics.

Single-Crystal X-ray Diffraction of this compound and its Co-crystals

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

A successful crystal structure determination for this compound would confirm the chair conformation of the piperidine ring and the relative orientation of the side chain. Crucially, it would elucidate the extensive network of intermolecular interactions that define the crystal packing.

As a dihydrochloride salt, both the piperidine nitrogen and the diethylamino nitrogen are protonated, becoming ammonium (B1175870) centers (N⁺-H). These positively charged centers form strong charge-assisted hydrogen bonds with the chloride anions (Cl⁻). The primary interactions expected are N⁺-H···Cl⁻ hydrogen bonds. nih.govresearchgate.net The analysis would detail the geometry of these bonds (H···Cl distance and N-H···Cl angle), which are the dominant forces governing the crystal lattice. Weaker C-H···Cl interactions may also be present.

Hypothetical Crystallographic Data Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~16.1
β (°)~95.5
Volume (ų)~1380
Z (molecules per unit cell)4
Key Hydrogen Bond (N⁺-H···Cl⁻) Distance (Å)2.1 - 2.4

Note: This table contains hypothetical data for illustrative purposes.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can arise from variations in the arrangement of molecules and the network of intermolecular interactions. mdpi.com Although no polymorphs of this compound have been reported, it is a potential phenomenon.

Different polymorphs would exhibit distinct solid-state properties. They would be identified and characterized primarily by Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystalline form. Solid-state NMR and vibrational spectroscopy could also be used to distinguish between polymorphs.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide information about conformation and hydrogen bonding.

For this compound, the key vibrational modes would include:

N⁺-H Stretching: The most prominent features in the IR spectrum are expected to be the broad, strong absorptions associated with the N⁺-H stretching vibrations of the two ammonium groups. These typically appear in the region of 2400-3200 cm⁻¹. Their broadness is a direct consequence of the strong hydrogen bonding with the chloride ions. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring, methylene bridge, and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

CH₂ Bending (Scissoring): These modes typically appear around 1450-1470 cm⁻¹.

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of bands corresponding to C-C and C-N stretching, as well as various bending and rocking motions. While complex, this region is unique to the molecule and can be used for identification.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as C-C backbone stretching, providing complementary data to the IR spectrum. scispace.comspectrabase.com

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹) Description
N⁺-H Stretch2400-3200 (very broad, strong)WeakStretching of ammonium groups involved in H-bonding
C-H Stretch (aliphatic)2850-3000 (strong)2850-3000 (strong)CH₂, CH₃ symmetric and asymmetric stretching
CH₂ Bend~1460 (medium)~1460 (medium)Scissoring motion of methylene groups
C-N Stretch~1100-1250 (medium)MediumStretching of carbon-nitrogen bonds
C-C StretchWeak~800-1100 (strong)Skeletal vibrations of the carbon backbone

Note: This table contains hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the analysis would typically be performed on the free base, Diethyl(piperidin-2-ylmethyl)amine, after in-source dissociation of the dihydrochloride salt or by analyzing a solution where the free base is present. The theoretical exact mass of the protonated free base, [C12H26N2 + H]+, can be calculated and compared with the experimentally determined value.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for the Protonated Free Base of Diethyl(piperidin-2-ylmethyl)amine

Ion SpeciesElemental FormulaTheoretical m/z
[M+H]+[C12H27N2]+199.21688
[M+Na]+[C12H26N2Na]+221.19882
[M+K]+[C12H26N2K]+237.17276

Note: These values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ²³Na, ³⁹K).

The fragmentation pathway of Diethyl(piperidin-2-ylmethyl)amine upon ionization in a mass spectrometer can be predicted based on the principles of mass spectrometry for amines and piperidine-containing compounds. The fragmentation is typically initiated by the loss of an electron from one of the nitrogen atoms, followed by a series of bond cleavages. The most common fragmentation pathway for piperidine derivatives involves the alpha-cleavage, leading to the opening of the piperidine ring.

A plausible fragmentation pathway for the molecular ion [C12H26N2]•+ would likely involve the following key steps:

Alpha-cleavage adjacent to the diethylamino group: This would result in the formation of a stable iminium ion, which is a common fragmentation pathway for amines.

Ring-opening of the piperidine moiety: Cleavage of the C-C bond within the piperidine ring adjacent to the nitrogen atom is a characteristic fragmentation for piperidine derivatives.

Loss of small neutral molecules: Subsequent fragmentation events could involve the loss of ethene (C2H4) or other small, stable neutral molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

Diethyl(piperidin-2-ylmethyl)amine is a chiral molecule due to the presence of a stereocenter at the 2-position of the piperidine ring. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample.

For 2-substituted piperidines, studies have shown a correlation between the sign of the Cotton effect and the absolute configuration at the C-2 position. The observed chiroptical properties are influenced by the electronic transitions of the chromophores within the molecule, primarily the nitrogen atom of the piperidine ring. The conformation of the piperidine ring and the nature of the substituent at the 2-position will significantly impact the CD and ORD spectra.

Table 2: Predicted Chiroptical Properties for Enantiomers of Diethyl(piperidin-2-ylmethyl)amine

EnantiomerExpected Cotton Effect Sign (Hypothetical)Expected Optical Rotation
(R)-isomerPositive or NegativeDextrorotatory (+) or Levorotatory (-)
(S)-isomerOpposite to (R)-isomerOpposite to (R)-isomer

Note: The actual sign of the Cotton effect and the direction of optical rotation would need to be determined experimentally and/or through high-level computational modeling.

Mechanistic Investigations and Biochemical Interactions of Diethyl Piperidin 2 Ylmethyl Amine Dihydrochloride Preclinical in Vitro Focus

Ligand-Receptor Binding Studies

There is no available information in the reviewed literature detailing ligand-receptor binding studies conducted on Diethyl(piperidin-2-ylmethyl)amine dihydrochloride (B599025).

No studies have been identified that characterize the putative molecular targets of Diethyl(piperidin-2-ylmethyl)amine dihydrochloride. Therefore, a list of its potential receptor, enzyme, or ion channel interactions cannot be provided.

No data from radioligand binding assays or competition binding kinetics for this compound are available. Consequently, key metrics such as the inhibition constant (K_i) and the dissociation constant (K_d) for this compound have not been determined or reported.

There are no published studies on the agonist or antagonist activity of this compound in recombinant cell lines expressing specific receptors. Such profiling is essential for determining the functional activity of a compound at a particular target, but this information is currently unavailable for this specific molecule.

Preclinical Pharmacological Investigations of Diethyl Piperidin 2 Ylmethyl Amine Dihydrochloride in Vivo Animal Models

Pharmacokinetics (PK) of Diethyl(piperidin-2-ylmethyl)amine Dihydrochloride (B599025) in Animal Models

No in vivo pharmacokinetic data for Diethyl(piperidin-2-ylmethyl)amine dihydrochloride was found in the public domain. Therefore, a quantitative analysis of its absorption, distribution, metabolism, and excretion, as well as its bioavailability, clearance, and metabolic profile in any animal model, cannot be provided.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Relevant Species

Specific studies detailing the ADME profile of this compound in relevant animal species have not been published. Information regarding its absorption characteristics (e.g., oral bioavailability, rate of absorption), tissue distribution, metabolic pathways, and routes and rates of excretion is not available.

Bioavailability and Clearance Rates

Quantitative data on the bioavailability and clearance rates of this compound in any animal model are not present in the reviewed literature. Such data would be essential for understanding the compound's systemic exposure and persistence in the body.

Identification and Characterization of Major Metabolites

There are no published studies that have identified or characterized the major metabolites of this compound in vivo. Understanding the metabolic fate of the compound is a critical component of its preclinical evaluation.

Plasma Protein Binding Studies

Specific data from in vivo or in vitro plasma protein binding studies for this compound could not be located. The extent of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) would significantly influence its distribution and availability to target tissues.

Pharmacodynamic (PD) Profiling in Animal Models

Similar to the pharmacokinetic data, there is a lack of publicly available in vivo pharmacodynamic studies for this compound.

Target Engagement and Occupancy Studies In Vivo

No in vivo target engagement and occupancy studies for this compound have been reported. Such studies are crucial for demonstrating that a compound interacts with its intended biological target in a living organism and for correlating this interaction with pharmacological effects.

Biomarker Identification and Validation for Mechanistic Insights

Currently, there is no specific information available in the public domain regarding the identification and validation of biomarkers to provide mechanistic insights into the action of this compound in in vivo animal models. Research in this area would typically involve the identification of specific molecules or cellular processes that are altered by the administration of the compound, thereby offering clues about its mechanism of action.

Dose-Response Relationships for Specific Biological Effects (Not Efficacy)

Detailed studies on the dose-response relationships for specific biological effects (distinct from therapeutic efficacy) of this compound in animal models are not currently published. Such investigations would aim to quantify the relationship between the administered dose of the compound and the magnitude of a specific, measurable biological effect.

An illustrative data table for such a study, were the data available, might look like this:

Dose Group (mg/kg)Biological Effect Marker A (units)Biological Effect Marker B (units)
Vehicle ControlBaseline Value ± SDBaseline Value ± SD
Low DoseMeasured Value ± SDMeasured Value ± SD
Mid DoseMeasured Value ± SDMeasured Value ± SD
High DoseMeasured Value ± SDMeasured Value ± SD

Interplay with Biological Systems: Organ-Specific Interactions and Tissue Distribution

There is a lack of available data concerning the organ-specific interactions and tissue distribution of this compound following in vivo administration in animal models. This type of research is crucial for understanding the pharmacokinetic and pharmacodynamic profile of a compound, as it details where the compound accumulates in the body and its potential effects on specific organs.

A representative data table for tissue distribution findings, if available, would be structured as follows:

Tissue/OrganConcentration at Time Point 1 (e.g., ng/g)Concentration at Time Point 2 (e.g., ng/g)
BrainValue ± SDValue ± SD
HeartValue ± SDValue ± SD
LiverValue ± SDValue ± SD
KidneysValue ± SDValue ± SD
LungsValue ± SDValue ± SD

Computational Chemistry and Molecular Modeling of Diethyl Piperidin 2 Ylmethyl Amine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the fundamental properties of a molecule. Methods like Density Functional Theory (DFT) are used to compute its conformational preferences and electronic structure, which are crucial determinants of its chemical behavior and reactivity. nih.govacs.org

The conformational flexibility of Diethyl(piperidin-2-ylmethyl)amine dihydrochloride (B599025) is primarily dictated by the piperidine (B6355638) ring and the rotatable bonds of its diethylaminomethyl side chain. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov However, the presence of the substituent at the C2 position can lead to two distinct chair conformers, depending on whether the side chain is in an axial or equatorial position.

In the dihydrochloride form, both the piperidine nitrogen and the diethylamino nitrogen are protonated, carrying positive charges. These protonated sites significantly influence the conformational equilibrium. The relative orientation of the protonated side chain with respect to the protonated piperidine ring is governed by a complex interplay of steric hindrance and intramolecular electrostatic interactions. researchgate.netresearchgate.net Computational methods can map the potential energy surface to identify stable conformers and the energy barriers separating them.

Table 1: Hypothetical Relative Energies of Key Conformers of Diethyl(piperidin-2-ylmethyl)amine Dihydrochloride This table presents illustrative data based on typical findings for substituted piperidinium (B107235) salts. Specific experimental or computational data for the target compound is not available in the cited literature.

Conformer Side Chain Orientation Dihedral Angle (N_ring-C2-C_side-N_side) Relative Energy (kcal/mol) Population (%) at 298 K
1 Equatorial anti (~180°) 0.00 75.5
2 Equatorial gauche (~60°) 0.85 18.1
3 Axial anti (~180°) 2.10 2.9
4 Axial gauche (~60°) 2.50 1.6

The analysis suggests that the conformer with the bulky side chain in the equatorial position is significantly more stable, which is a common observation for substituted cyclohexanes and piperidines. acs.org The electrostatic repulsion between the two positive charges likely favors an extended (anti) arrangement of the side chain.

Quantum chemical calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. Key electronic properties include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and partial atomic charges.

The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For the dicationic dihydrochloride form, strong positive potential would be concentrated around the -NH2+ groups, indicating these are sites for favorable interactions with anionic or electron-rich species. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability.

Table 2: Illustrative Calculated Electronic Properties for this compound This table contains representative theoretical values. Published electronic structure data specific to this compound is not available.

Property Calculated Value Implication
HOMO Energy -8.5 eV Region of electron donation
LUMO Energy 1.5 eV Region of electron acceptance
HOMO-LUMO Gap 10.0 eV High kinetic stability
Dipole Moment 12.5 D High polarity
N_ring Partial Charge +0.85 e Site for electrostatic interaction

The pKa values of the two amine groups are critical for determining the molecule's charge state at a given pH. As a dihydrochloride salt, both nitrogens are protonated. However, in a solution, their protonation state depends on the pH. Computational methods can predict pKa values with reasonable accuracy, which is vital for understanding its behavior under physiological conditions (pH ~7.4). who.int

The molecule contains two basic centers: the secondary amine within the piperidine ring and the tertiary amine in the diethylamino side chain. Their basicity is influenced by the electronic and steric effects of the molecular structure. It is expected that the piperidine nitrogen would have a higher pKa than the diethylamino nitrogen, similar to trends observed in related molecules. researchgate.net At physiological pH, given that typical pKa values for protonated piperidines are around 10-11, both nitrogen atoms would be predominantly protonated. kyoto-u.ac.jporganicchemistrydata.org

Table 3: Predicted pKa Values and Protonation States at pH 7.4 These pKa values are estimates based on analogous structures; specific computational studies for this compound are not publicly available.

Ionizable Group Predicted pKa Predominant Species at pH 7.4 % Protonated at pH 7.4
Piperidinium Amine ~10.8 Cationic (-NH2+-) >99.9%

This analysis confirms that the dicationic form is the overwhelmingly prevalent species in a physiological environment, which is critical for modeling its interactions with biological targets that often feature negatively charged binding pockets.

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to study its interactions with specific biological targets, such as proteins or enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For a molecule like this compound, potential targets could include receptors that recognize cationic ligands, such as certain G-protein coupled receptors (GPCRs) or ion channels. For instance, many piperidine-based compounds are known to interact with opioid or sigma receptors. nih.govtandfonline.com

In a hypothetical docking study against a target protein, the dicationic form of the ligand would be placed into the binding site. The docking algorithm would then explore various poses and score them based on intermolecular interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the complex. rsc.org This can reveal key dynamic interactions that are not apparent from a static docked pose.

Table 4: Hypothetical Docking Results with a Model Receptor This table is for illustrative purposes, as no specific biological targets for this compound have been identified in the searched literature. The data represents a plausible interaction profile.

Interacting Residue Interaction Type Distance (Å)
Aspartic Acid 114 Ionic Bond, Hydrogen Bond 2.8
Glutamic Acid 227 Ionic Bond 3.5
Tyrosine 118 π-Cation 4.1
Tryptophan 285 Hydrophobic (Alkyl) 3.9

The results would suggest that the dicationic nature of the ligand is crucial for binding, forming strong ionic bonds with acidic residues like aspartic and glutamic acid in the receptor's binding pocket.

While docking provides a qualitative assessment of binding, more rigorous methods are needed to accurately predict binding affinity. Binding free energy calculations, such as Free Energy Perturbation (FEP) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), offer a quantitative estimate of the binding free energy (ΔG), which is directly related to the binding constant (Ki or Kd). nih.govfrontiersin.org These methods are computationally intensive but can achieve high accuracy, often within 1-2 kcal/mol of experimental values. nih.govchemrxiv.org

These calculations can be used to perform a computational alanine (B10760859) scan or to decompose the total binding energy into contributions from individual residues. This helps to identify "hotspots"—key amino acid residues that contribute most significantly to the binding affinity. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent analogs. wustl.edu

Table 5: Hypothetical Binding Free Energy Decomposition This table illustrates the kind of data obtained from MM/PBSA calculations. It is not based on published results for this specific compound.

Residue van der Waals Contribution (kcal/mol) Electrostatic Contribution (kcal/mol) Total Contribution (kcal/mol)
Aspartic Acid 114 -1.5 -6.8 -8.3
Glutamic Acid 227 -0.8 -5.2 -6.0
Tyrosine 118 -2.1 -1.9 -4.0
Tryptophan 285 -3.5 -0.5 -4.0

| Total ΔG_bind | | | -25.7 (illustrative) |

This analysis would quantitatively confirm the importance of the electrostatic interactions with residues Asp114 and Glu227, identifying them as critical binding hotspots.

Conformational Changes Induced by Ligand Binding

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a biological target, such as a receptor or an enzyme. The binding of a ligand to its target protein often induces conformational changes in both the ligand and the protein, a phenomenon known as "induced fit." These changes are crucial for the initiation of a biological response.

Molecular dynamics (MD) simulations are a powerful computational method to study these dynamic processes. By simulating the movement of atoms over time, MD can reveal how the binding of a ligand like this compound could alter the shape of its target protein. For instance, studies on other piperidine-based ligands have shown that the piperidine ring can adopt different chair, boat, or twist-boat conformations to fit optimally into a binding pocket. The orientation of the diethylaminomethyl side chain would also be critical for establishing key interactions.

While no specific studies detailing the ligand-induced conformational changes for this compound are available, computational investigations on similar scaffolds interacting with their targets have provided valuable insights. For example, molecular dynamics simulations of piperidine-based sigma receptor ligands have demonstrated the stability of the ligand-protein complex and identified crucial amino acid residues involved in the interaction. These studies often reveal subtle conformational adjustments in the protein's binding site upon ligand entry, which are essential for its agonistic or antagonistic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can predict the potency of new, untested compounds.

Development of Predictive Models for Biological Activity based on Structural Features

The development of a QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 or Ki values) would be required. Then, for each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model should not only fit the training data well but also have good predictive power for an external set of compounds.

For example, QSAR models have been successfully developed for piperidine derivatives to predict their cardiotoxicity. nih.gov In such models, descriptors related to the molecule's lipophilicity and the presence of specific functional groups were found to be important for predicting the adverse effects. Another study focused on piperidinopyridine and piperidinopyrimidine analogs as inhibitors of oxidosqualene cyclase, where descriptors like logP, topological polar surface area (TPSA), and hydrogen bonding potential were identified as critical for their inhibitory activity. researchgate.net

The following table presents a hypothetical example of the types of descriptors that could be used in a QSAR study of piperidine derivatives.

DescriptorDescriptionPotential Influence on Activity
LogP Octanol-water partition coefficientRepresents the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.
TPSA Topological Polar Surface AreaMeasures the surface area of polar atoms, influencing membrane permeability and interactions with polar residues in the target.
Molecular Weight The mass of the moleculeCan be related to the size and fit within the binding site.
Number of H-bond donors/acceptors Count of hydrogen bond donor and acceptor atomsCrucial for forming specific hydrogen bonds with the biological target, which often contribute significantly to binding affinity.
Rotatable Bonds Number of bonds that allow free rotationIndicates the conformational flexibility of the molecule, which can be important for adopting the correct binding pose.

Pharmacophore Modeling for this compound and Analogues

Pharmacophore modeling is another key computational technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and identifying their common chemical features (ligand-based). nih.govmdpi.com This model can then be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active.

For piperidine-containing compounds, pharmacophore models have been developed for various targets. For instance, a common pharmacophore for sigma-1 (σ1) receptor ligands includes a basic amine (like the piperidine nitrogen), a hydrophobic region, and an additional hydrophobic or aromatic feature at a specific distance. nih.gov The piperidine ring itself often serves as a key hydrophobic or scaffold element, while the substituents determine the specific interactions with the receptor.

A hypothetical pharmacophore model for a target that binds this compound might include:

A positive ionizable feature corresponding to the protonated piperidine nitrogen.

A hydrophobic feature associated with the piperidine ring.

A hydrogen bond acceptor feature from the tertiary amine in the side chain.

Specific spatial arrangements and distances between these features.

The table below illustrates a potential pharmacophore model based on common features of piperidine derivatives targeting a hypothetical receptor.

FeatureTypeGeometric Constraints (Hypothetical)
P1Positive IonizableCenter of the protonated piperidine nitrogen
H1HydrophobicCentroid of the piperidine ring
HBA1Hydrogen Bond AcceptorTertiary amine nitrogen in the side chain
Distance (P1-H1)1.5 - 2.0 Å
Distance (P1-HBA1)3.0 - 4.5 Å

Chemoinformatics and Virtual Screening Applications

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In drug discovery, chemoinformatics plays a crucial role in virtual screening, which is the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based virtual screening uses information from known active molecules, such as a QSAR model or a pharmacophore model, to search for similar compounds. Structure-based virtual screening, on the other hand, utilizes the 3D structure of the biological target to dock candidate molecules into the binding site and estimate their binding affinity.

Libraries of piperidine-based compounds are often used in virtual screening campaigns due to the prevalence of the piperidine scaffold in known drugs and bioactive molecules. sciengpub.ir For example, a virtual screening of an in-house library of piperidine-based compounds was conducted to identify potential inhibitors of a key protein of the COVID-19 virus. researchgate.net Such studies typically involve docking thousands to millions of compounds and prioritizing a smaller subset for experimental testing.

The application of these chemoinformatic tools to this compound could involve using its structure as a starting point for a similarity search in large chemical databases to find commercially available or synthetically accessible analogues with potentially interesting biological activities. Furthermore, if a biological target for this compound is identified, structure-based virtual screening could be employed to discover novel and diverse chemical scaffolds that could mimic its interactions.

Advanced Analytical Methodologies and Bioanalytical Applications of Diethyl Piperidin 2 Ylmethyl Amine Dihydrochloride

Development and Validation of High-Sensitivity Analytical Methods

High-sensitivity methods are paramount for accurately determining the concentration of Diethyl(piperidin-2-ylmethyl)amine dihydrochloride (B599025), especially when dealing with low-concentration samples derived from biological experiments. The development of robust and validated analytical techniques ensures that the data generated are reliable and reproducible.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity. mdpi.comnih.gov A method for Diethyl(piperidin-2-ylmethyl)amine dihydrochloride would involve chromatographic separation using reverse-phase high-performance liquid chromatography (HPLC) followed by detection with a mass spectrometer. nih.govpcom.edu

The development process typically involves optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters. Sample preparation often employs protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like proteins and salts from the biological matrix. worldwidejournals.comresearchgate.netnih.gov Chromatographic separation is commonly achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. nih.govnih.govmdpi.com

For detection, the mass spectrometer operates in multiple reaction monitoring (MRM) mode. In this mode, the precursor ion corresponding to the protonated molecule of the analyte ([M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification, providing high specificity. nih.gov

Table 1: Representative LC-MS/MS Parameters for Quantification

ParameterTypical Condition
Chromatography System HPLC or UPLC System
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Hypothetical) Precursor Ion (m/z) → Product Ion (m/z)
Sample Preparation Protein precipitation with acetonitrile or SPE

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. mdpi.com While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is highly suitable for profiling potential volatile metabolites that may arise from its biotransformation. The analysis of volatile organic compounds can provide insights into metabolic pathways. nih.govresearchgate.net

For such an application, sample preparation might involve headspace analysis or solid-phase microextraction (SPME) to isolate volatile compounds from the matrix. researchgate.net Depending on the nature of the metabolites, a derivatization step may be necessary to increase their volatility and thermal stability. GC-MS separates compounds based on their boiling points and polarity, and the mass spectrometer fragments the eluted compounds, providing a characteristic mass spectrum or "fingerprint" that allows for their identification by comparison to spectral libraries. researchgate.net

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for charged molecules like this compound. analyticaltoxicology.com The technique separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. nih.gov

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the most common form of CE and separates ions based on their differing electrophoretic mobilities. It is well-suited for analyzing the parent compound and any charged impurities or metabolites. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This variation uses surfactants (micelles) in the buffer, allowing for the separation of both charged and neutral molecules. It could be valuable for simultaneously analyzing the parent amine and potential neutral metabolites. nih.gov

CE methods are known for their rapid analysis times, minimal sample and solvent consumption, and high separation efficiency. nih.gov For amine compounds, derivatization with reagents like dansyl chloride can sometimes be used to enhance detection sensitivity, although this can alter the charge of the analyte. analyticaltoxicology.com

Table 2: Comparison of Capillary Electrophoresis Modes

CE ModeSeparation PrincipleApplication for Target Compound
Capillary Zone Electrophoresis (CZE) Charge-to-mass ratioQuantification of the parent compound; analysis of charged impurities.
Micellar Electrokinetic Chromatography (MEKC) Partitioning between micelles and bufferSimultaneous analysis of the parent compound and neutral metabolites.
Capillary Isoelectric Focusing (cIEF) Isoelectric point (pI)Less applicable for small molecules; primarily used for proteins. analyticaltoxicology.com

Bioanalytical Method Validation for Biological Samples (e.g., in vitro assay supernatants, animal tissue homogenates)

Before a bioanalytical method, such as an LC-MS/MS assay, can be used for routine analysis of study samples, it must undergo rigorous validation to demonstrate that it is suitable for its intended purpose. europa.eueuropa.eu Validation is performed according to guidelines from regulatory bodies like the FDA and EMA. fda.gov Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or matrix components. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results over multiple analyses (intra-day and inter-day). nih.govnih.gov

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte. A linear range is established with a defined lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ). mdpi.com

Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. dndi.org

Table 3: Key Bioanalytical Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of measured value to the true value.Mean value within ±15% of nominal (±20% at LLOQ).
Precision Variability of replicate measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Linearity Demonstrates a proportional response to concentration.Correlation coefficient (r²) ≥ 0.99.
Selectivity No significant interference at the analyte's retention time.Response in blank samples <20% of LLOQ.
Stability Analyte integrity under various storage/handling conditions.Mean concentration within ±15% of nominal concentration.

Application of Advanced Spectroscopic and Chromatographic Methods in Mechanistic and Kinetic Studies

Understanding the reaction mechanisms and kinetics involving this compound is essential for predicting its behavior, stability, and potential interactions. Spectroscopic and chromatographic techniques are invaluable for these studies. For instance, kinetic resolution studies of similar piperidine (B6355638) compounds have successfully used techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC to monitor the reaction progress and determine enantiomeric ratios. acs.orgnih.gov

NMR Spectroscopy: Can be used to monitor the rate of a reaction by observing the change in signal intensity of reactants and products over time. Variable-temperature (VT) NMR studies can provide information on dynamic processes. acs.org

HPLC/UPLC: Can be used to separate reactants, intermediates, and products at various time points in a reaction. The peak areas provide quantitative data that can be used to calculate reaction rates and kinetic parameters. nih.gov

Mass Spectrometry: When coupled with chromatography (LC-MS), it can help identify transient intermediates and final products in a reaction mixture, aiding in the elucidation of the reaction mechanism. rasayanjournal.co.in

Impurity Profiling and Stability Studies under Laboratory Conditions

Impurity profiling is a critical component of chemical analysis, ensuring the purity and quality of the compound. Stability studies are conducted to understand how the compound degrades under various environmental conditions. Forced degradation studies are intentionally performed under more severe conditions than accelerated stability testing to identify likely degradation products and establish degradation pathways. rasayanjournal.co.innih.gov

Typical forced degradation conditions include:

Acid and Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

Thermal Stress: Exposure to high temperatures.

Photolytic Stress: Exposure to light, typically in a photostability chamber.

A stability-indicating analytical method, usually HPLC or UPLC, is developed to separate the parent compound from all potential degradation products. researchgate.net The peaks corresponding to the degradants can then be further analyzed, often by LC-MS, to elucidate their structures based on their mass-to-charge ratio and fragmentation patterns. rasayanjournal.co.in This information is vital for identifying potential issues with storage and handling.

Table 4: Typical Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, elevated temperatureTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, elevated temperatureTo assess stability in alkaline environments.
Oxidation 3-30% H₂O₂, room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 60-80°C)To determine heat sensitivity.
Photostability Exposure to UV/Visible light (ICH Q1B)To assess light sensitivity.

Research Applications and Future Directions for Diethyl Piperidin 2 Ylmethyl Amine Dihydrochloride

Diethyl(piperidin-2-ylmethyl)amine Dihydrochloride (B599025) as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cells, to understand their function. Given the prevalence of the piperidine (B6355638) ring in numerous bioactive compounds, Diethyl(piperidin-2-ylmethyl)amine dihydrochloride could potentially be developed into a chemical probe. Piperidine derivatives have been shown to interact with a variety of biological targets. For instance, certain derivatives exhibit affinity for receptors in the central nervous system, such as serotoninergic receptors. A study on 4-(aminomethyl)piperidine (B1205859) derivatives revealed their affinity for 5-HT1A serotoninergic receptors, which are involved in mood and anxiety regulation. google.com This suggests that this compound could be investigated for similar neurological targets.

The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. The development of this compound as a chemical probe would necessitate comprehensive pharmacological profiling to identify its primary biological targets. High-throughput screening against a panel of receptors, enzymes, and ion channels would be a crucial first step. Subsequent structure-activity relationship (SAR) studies would be essential to optimize its affinity and selectivity for a specific target.

Table 1: Potential Biological Target Classes for this compound

Target ClassRationale for InvestigationPotential Research Application
G-Protein Coupled Receptors (GPCRs)The piperidine scaffold is a common feature in many GPCR ligands, including those for serotoninergic and dopaminergic receptors. google.comElucidation of signaling pathways, validation of novel drug targets for neurological and psychiatric disorders.
Ion ChannelsPiperidine-containing compounds have been shown to modulate the activity of various ion channels.Investigation of channelopathies, development of novel therapeutics for cardiovascular and neurological diseases.
EnzymesThe basic nitrogen of the piperidine ring can interact with acidic residues in enzyme active sites.Enzyme inhibition studies, development of probes for activity-based protein profiling.
TransportersThe structural similarity to endogenous neurotransmitters suggests potential interactions with neurotransmitter transporters.Studying the mechanisms of neurotransmitter reuptake, development of antidepressants or stimulants.

Potential for Derivative Development as Novel Research Tools

The chemical structure of this compound offers multiple points for chemical modification, making it an attractive scaffold for the development of a library of derivatives. The secondary amine on the piperidine ring, the tertiary amine in the side chain, and the carbon backbone of the piperidine ring are all amenable to chemical derivatization.

The synthesis of such derivatives could be guided by computational modeling and medicinal chemistry principles to explore a wider chemical space and to fine-tune the pharmacological properties of the parent compound. For example, the introduction of different substituents on the piperidine nitrogen could modulate the compound's lipophilicity and, consequently, its ability to cross the blood-brain barrier. Altering the length and branching of the diethylamino group could influence receptor binding affinity and selectivity. The development of novel techniques for the efficient construction of highly substituted piperidine analogs is an active area of research. ajchem-a.com

These new derivatives could be designed as:

Fluorescently labeled probes: For use in cellular imaging to visualize the localization of their biological targets.

Biotinylated or photo-affinity labeled probes: To facilitate the identification and isolation of binding partners.

Radiolabeled ligands: For use in positron emission tomography (PET) imaging to study the distribution of their targets in living organisms.

Integration with Systems Biology and Omics Approaches in Mechanistic Studies

Systems biology aims to understand the complex interactions within biological systems. nih.gov When a novel compound like this compound is identified to have a specific biological activity, systems-level approaches can provide a deeper understanding of its mechanism of action.

Once a primary target is identified, "omics" technologies can be employed to investigate the broader cellular response to the compound. For instance, if the compound is found to inhibit a particular enzyme, the following approaches could be used:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in cells treated with the compound. This can reveal the downstream signaling pathways affected by the inhibition of the target enzyme.

Proteomics: To analyze changes in protein expression and post-translational modifications. This can provide insights into the cellular adaptation to the compound's effects.

Metabolomics: To measure changes in the levels of small-molecule metabolites. This can help to understand the metabolic consequences of target engagement.

Chemogenomic profiling, particularly in model organisms like Saccharomyces cerevisiae, is another powerful systems-level approach. plos.org By screening a collection of gene-deletion mutants for sensitivity or resistance to this compound, it is possible to identify genes and pathways that are functionally related to the compound's mechanism of action. plos.org

Future Research Avenues and Methodological Advancements in Aminomethylpiperidine (B13870535) Chemistry

The future of research in aminomethylpiperidine chemistry is likely to be driven by advancements in synthetic methodologies and a deeper integration of computational and experimental approaches. The development of more efficient and stereoselective synthetic routes to access a wider diversity of aminomethylpiperidine derivatives is a key area of focus. news-medical.net Recent advances in catalysis, such as the use of transition metals and organocatalysis, are enabling the synthesis of complex piperidine structures with high precision. nih.gov

Future methodological advancements that could impact the study of compounds like this compound include:

DNA-Encoded Libraries (DELs): The synthesis of vast libraries of aminomethylpiperidine derivatives tagged with unique DNA barcodes would allow for the rapid screening of millions of compounds against a biological target.

Fragment-Based Drug Discovery (FBDD): The aminomethylpiperidine scaffold could be used as a starting point for fragment-based screening, where small molecular fragments are screened for weak binding to a target, and then elaborated into more potent leads. rsc.org

Artificial Intelligence and Machine Learning (AI/ML): AI/ML algorithms can be used to predict the biological activities and physicochemical properties of virtual libraries of aminomethylpiperidine derivatives, helping to prioritize the synthesis of the most promising compounds.

Bridging Fundamental Research of this compound to Broader Scientific Impact

The journey from a fundamental understanding of a chemical compound to its broader scientific impact is a complex process that requires a translational research perspective. nih.govnih.gov For this compound and its derivatives, this would involve a multi-stage process.

Table 2: Translational Pathway for this compound Research

Research PhaseKey ActivitiesPotential Broader Impact
Discovery and Target Identification High-throughput screening, chemical proteomics, and mechanism of action studies.Identification of novel biological targets and pathways relevant to human disease.
Lead Optimization Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties of derivatives.Development of optimized chemical probes for basic research and potential drug candidates.
Preclinical Development Evaluation of optimized compounds in cellular and animal models of disease.Validation of the therapeutic potential of the chemical series in disease-relevant models.
Clinical Translation For promising drug candidates, progression into clinical trials to assess safety and efficacy in humans.Development of new medicines to address unmet medical needs.

Q & A

Q. What synthetic strategies are recommended for preparing diethyl(piperidin-2-ylmethyl)amine dihydrochloride with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For nucleophilic substitution, react piperidin-2-ylmethylamine with diethyl chlorophosphate in polar solvents (e.g., water or alcohols) under controlled pH. Reductive amination using sodium borohydride or lithium aluminum hydride may optimize yield . AI-powered synthesis tools (e.g., Template_relevance models) predict feasible routes by analyzing databases like Reaxys, suggesting one-step pathways with precursors scored for plausibility (>0.01) . Post-synthesis, purify via recrystallization in ethanol/water mixtures and confirm purity via HPLC (≥98%) .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Use quantitative nuclear magnetic resonance (qNMR) with ethyl paraben as an internal standard. Assign protons via 1H-1H COSY spectra and optimize relaxation delays (e.g., 30–60 seconds) to minimize measurement uncertainty . Alternatively, employ ion-pair chromatography with UV detection (λ = 254 nm) and a C18 column, achieving a detection limit of 0.1 μg/mL . Compare results against pharmacopeial standards for chloride content (e.g., reaction with silver nitrate yielding <20 μg/g heavy metals) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines despite its unclassified status. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure:
  • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Skin contact : Rinse with water for 15 minutes; seek medical advice if irritation persists .
    Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Key steps:
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution : Apply direct methods (SHELXS) for phase determination; refine anisotropically with R1 < 0.05 .
  • Validation : Check for twinning or disorder using PLATON; resolve hydrogen bonding networks (e.g., NH⋯Cl interactions) .

Q. What analytical approaches address contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring. For acidic conditions (pH 3):
  • Degradation products include piperidin-2-ylmethanol (m/z 116.1) and diethylamine (m/z 74.1) via hydrolysis .
    Compare with Arrhenius modeling to predict shelf-life discrepancies. Use high-resolution mass spectrometry (HRMS) to confirm degradation pathways .

Q. How can impurity profiles impact pharmacological studies, and how are they quantified?

  • Methodological Answer : Impurities (e.g., N-ethylpiperidine derivatives ) may antagonize target receptors. Quantify using HPLC-UV/ELSD with a gradient elution (acetonitrile/0.1% TFA):
  • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm).
  • Detection: ELSD for non-UV-active impurities (<0.1% w/w) .
    Cross-validate with ion chromatography for chloride counterion stoichiometry (theoretical: 2 HCl molecules) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethyl(piperidin-2-ylmethyl)amine dihydrochloride
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Diethyl(piperidin-2-ylmethyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.